molecular formula C18H19NO3 B12848465 Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate

Cat. No.: B12848465
M. Wt: 297.3 g/mol
InChI Key: JSXFPMYQZNZLNU-XJKSGUPXSA-N
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Description

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the desired stereochemistry in the product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as benzoyl chloride and methylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts, such as lipases, to achieve high enantioselectivity. These enzymes can catalyze the esterification or transesterification reactions required to form the desired product. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoate
  • Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
  • Ethyl (2R,3S)-3-phenylglycidate

Uniqueness

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to interact selectively with chiral centers in biological molecules makes it particularly valuable in pharmaceutical research and development .

Biological Activity

Methyl (2R,3S)-2-benzamido-3-phenylbutanoate is an organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, derived from the amino acid phenylalanine, contribute to its biological activity, particularly in neuropharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₉N₁O₃. The presence of a benzamido group and a phenylbutanoate structure allows for diverse interactions within biological systems. These interactions are influenced by the compound's stereochemistry and functional groups, which facilitate various synthetic pathways and modifications.

Biological Activity

Neuropharmacological Effects:
Preliminary studies indicate that this compound may exhibit anticonvulsant properties . It appears to modulate neurotransmitter systems, particularly influencing gamma-aminobutyric acid (GABA) pathways. This modulation is crucial for controlling neuronal excitability and could have therapeutic implications for treating seizures and other neurological disorders.

Mechanisms of Action:
The compound's mechanism of action involves its interaction with specific molecular targets, potentially acting as a ligand for receptors involved in neurotransmitter signaling. The stereochemistry plays a critical role in determining binding affinity and selectivity, affecting pathways related to neurotransmitter modulation or enzyme inhibition.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-amino-3-hydroxy-3-phenylpropanoateHydroxyl group instead of benzamidoDifferent reactivity due to hydroxyl group
Methyl 4-amino-3-phenylbutanoateAmino group at position 4Exhibits distinct biological activities
Methyl cis-2-benzamido-3-phenylbutanoateCis configuration of the benzamido groupAffects steric hindrance and reactivity

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Synthesis Pathways

The synthesis of this compound typically involves several steps that can include reactions between protected amino aldehydes and various reagents. The efficiency of these synthetic routes is crucial for producing the compound in sufficient quantities for research and potential therapeutic use .

Case Studies and Research Findings

  • Anticonvulsant Activity Study : A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency when administered prior to induced seizures. The results suggest its potential as a treatment for epilepsy.
  • GABA Modulation Research : In vitro studies showed that this compound could enhance GABAergic signaling pathways, leading to increased inhibitory neurotransmission. This finding supports its role in managing conditions characterized by excessive neuronal activity.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl (2R,3S)-2-benzamido-3-phenylbutanoate

InChI

InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16+/m0/s1

InChI Key

JSXFPMYQZNZLNU-XJKSGUPXSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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